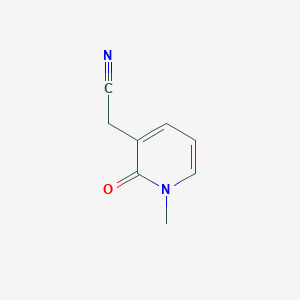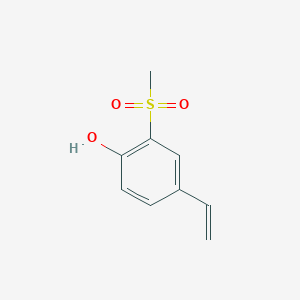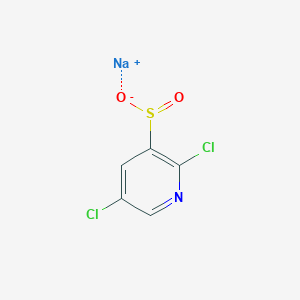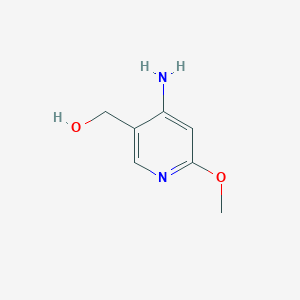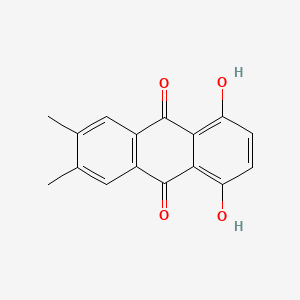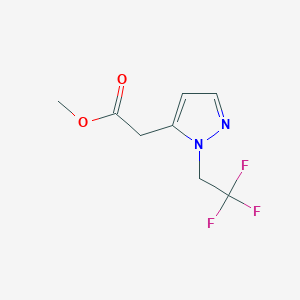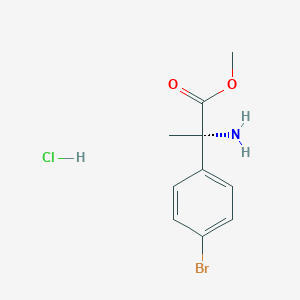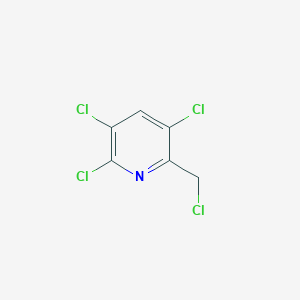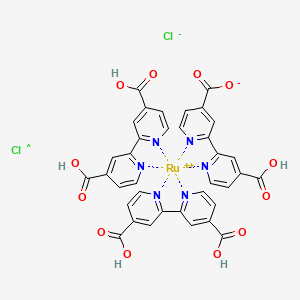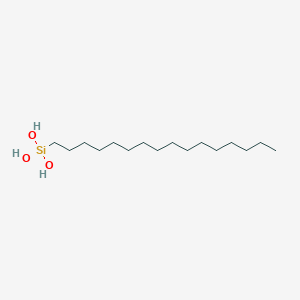
Hexadecylsilanetriol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecylsilanetriol, also known as hexadecyl (trihydroxy) silane, is an organosilicon compound with the chemical formula C16H36O3Si. It is characterized by a long hexadecyl chain attached to a silicon atom, which is further bonded to three hydroxyl groups. This compound is notable for its unique properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexadecylsilanetriol can be synthesized through the hydrolysis of hexadecyltrichlorosilane. The reaction typically involves the following steps:
Hydrolysis: Hexadecyltrichlorosilane is reacted with water to form this compound and hydrochloric acid. [ \text{C16H33SiCl3} + 3\text{H2O} \rightarrow \text{C16H33Si(OH)3} + 3\text{HCl} ]
Purification: The resulting this compound is purified through distillation or recrystallization to obtain a high-purity product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrolysis: Large quantities of hexadecyltrichlorosilane are hydrolyzed in controlled environments to ensure safety and efficiency.
Continuous Purification: Advanced purification techniques, such as continuous distillation, are employed to maintain product quality and consistency.
Analyse Des Réactions Chimiques
Types of Reactions: Hexadecylsilanetriol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming silanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as alkyl or aryl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides or aryl halides are employed under basic or acidic conditions.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Silanes.
Substitution: Alkyl or aryl-substituted silanes.
Applications De Recherche Scientifique
Hexadecylsilanetriol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form stable complexes with therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and sealants due to its hydrophobic properties
Mécanisme D'action
The mechanism of action of hexadecylsilanetriol involves its interaction with various molecular targets and pathways:
Molecular Targets: The hydroxyl groups can form hydrogen bonds with other molecules, enhancing their stability and reactivity.
Pathways Involved: The compound can participate in condensation reactions, forming siloxane bonds that contribute to the formation of stable networks and structures
Comparaison Avec Des Composés Similaires
Hexadecylsilanetriol can be compared with other similar compounds, such as:
Octadecylsilanetriol: Similar structure but with an octadecyl chain, offering different hydrophobic properties.
Dodecylsilanetriol: Contains a shorter dodecyl chain, resulting in different reactivity and applications.
Tetradecylsilanetriol: Features a tetradecyl chain, providing unique properties for specific applications
Uniqueness: this compound is unique due to its specific chain length and the presence of three hydroxyl groups, which confer distinct hydrophobic and reactive properties, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
171194-90-4 |
|---|---|
Formule moléculaire |
C16H36O3Si |
Poids moléculaire |
304.54 g/mol |
Nom IUPAC |
hexadecyl(trihydroxy)silane |
InChI |
InChI=1S/C16H36O3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19/h17-19H,2-16H2,1H3 |
Clé InChI |
QWCNZBXMNMCBMA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC[Si](O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rel-(1R,4R)-Bicyclo[2.2.1]hept-5-ene-2,2-diyldimethanol](/img/structure/B13130549.png)
